3-methanesulfonyl-8-[4-(thiophen-2-yl)benzoyl]-8-azabicyclo[3.2.1]octane
Description
The compound 3-methanesulfonyl-8-[4-(thiophen-2-yl)benzoyl]-8-azabicyclo[3.2.1]octane features a bicyclic nortropane core (8-azabicyclo[3.2.1]octane) with two distinct substituents:
- 3-Methanesulfonyl group: A sulfonamide moiety known to enhance metabolic stability and modulate receptor binding in drug candidates .
- 8-[4-(Thiophen-2-yl)benzoyl] group: A hybrid aromatic system combining a benzoyl scaffold with a thiophene ring, which may improve lipophilicity and π-π stacking interactions with biological targets .
The bicyclic core mimics tropane alkaloids but lacks the N-methyl group, enabling broader functionalization .
Properties
IUPAC Name |
(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)-(4-thiophen-2-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S2/c1-25(22,23)17-11-15-8-9-16(12-17)20(15)19(21)14-6-4-13(5-7-14)18-3-2-10-24-18/h2-7,10,15-17H,8-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWXSNYBLLOGHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2C(=O)C3=CC=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methanesulfonyl-8-[4-(thiophen-2-yl)benzoyl]-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, followed by selective functionalization to introduce the azabicyclo structure.
Introduction of the Sulfonyl Group: The methylsulfonyl group is introduced via sulfonylation reactions, often using reagents like methanesulfonyl chloride in the presence of a base.
Attachment of the Thiophene Ring: The thiophene ring is typically introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-methanesulfonyl-8-[4-(thiophen-2-yl)benzoyl]-8-azabicyclo[3.2.1]octane: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted derivatives
Scientific Research Applications
3-methanesulfonyl-8-[4-(thiophen-2-yl)benzoyl]-8-azabicyclo[3.2.1]octane: has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, aiding in the discovery of new therapeutic agents.
Industrial Applications: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methanesulfonyl-8-[4-(thiophen-2-yl)benzoyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high affinity, modulating the activity of the target. This can lead to various biological effects, depending on the nature of the target and the pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological profile of 8-azabicyclo[3.2.1]octane derivatives is highly dependent on substituents. Key comparisons include:
Notes:
- *Predicted using fragment-based methods due to lack of experimental data.
- **Direct data on the target compound is absent in provided evidence; inferences drawn from structural analogs.
Research Findings and Implications
- SAR Insights: The 3-position tolerates diverse substituents (sulfonamides, cyano, diphenylmethoxy), while the 8-position requires aromatic or heteroaromatic groups for optimal receptor engagement .
- Safety Considerations : Sulfonamide derivatives (e.g., ) show reduced cytotoxicity compared to halogenated analogs (e.g., ’s 4-iodophenyl derivative), which may accumulate in tissues .
Biological Activity
3-Methanesulfonyl-8-[4-(thiophen-2-yl)benzoyl]-8-azabicyclo[3.2.1]octane is a complex organic compound with potential biological activities, particularly in medicinal chemistry. Its unique bicyclic structure, which includes a nitrogen atom, a methanesulfonyl group, and a thiophenyl-substituted benzoyl moiety, suggests that it may interact with various biological targets.
Structural Characteristics
The compound's molecular formula is C18H21N1O4S1, with an approximate molecular weight of 351.43 g/mol. The presence of the methanesulfonyl and thiophenyl groups is believed to enhance its biological activity compared to other compounds lacking these features.
| Property | Value |
|---|---|
| Molecular Formula | C18H21N1O4S1 |
| Molecular Weight | 351.43 g/mol |
| Structural Features | Bicyclic structure, methanesulfonyl group, thiophenyl-substituted benzoyl moiety |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the azabicyclo ring and the introduction of substituents under controlled conditions to optimize yield and purity.
Antimicrobial Properties
Research indicates that compounds within the azabicyclo family exhibit significant antimicrobial properties. For instance, studies on related bicyclic compounds have shown effectiveness against Plasmodium falciparum , the causative agent of malaria, and Trypanosoma brucei , responsible for sleeping sickness . The specific biological activity of this compound has not been extensively documented; however, its structural similarities to known active compounds suggest potential efficacy in treating protozoal infections.
Enzyme Inhibition
Compounds similar to this compound have been studied for their ability to inhibit enzymes involved in various metabolic pathways. The methanesulfonyl group may enhance binding affinity to target enzymes, thus increasing inhibitory effects .
Case Studies
In a study evaluating the biological activities of bicyclic compounds, researchers noted that modifications on the azabicyclo framework could lead to enhanced antiprotozoal activity . This finding underscores the importance of structural variations in optimizing pharmacological properties.
The exact mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that it may interact with specific receptors or enzymes, modulating biological pathways critical for microbial survival or proliferation.
Future Research Directions
Given its structural complexity and potential biological applications, further research is warranted to explore:
- In vitro and in vivo studies : Testing the compound's efficacy against various pathogens.
- Structure-activity relationship (SAR) studies : Investigating how modifications to the structure influence biological activity.
- Mechanistic studies : Elucidating the pathways through which the compound exerts its effects.
Q & A
Q. Table 1: Synthetic Protocol Comparison
| Step | Conditions (Evidence) | Yield (%) | Purity (%) |
|---|---|---|---|
| Sulfonylation | DCM, 0°C, 12h | 65 | 90 |
| Benzoylation | DMSO, 80°C, 6h | 72 | 88 |
| Final Purification | HPLC (C18, MeCN/H2O) | 85 | 99 |
What spectroscopic and computational methods are recommended for structural characterization?
Q. Basic Research Focus
- NMR Spectroscopy : Analyze H and C NMR to confirm substituent positions (e.g., methanesulfonyl group at C3, benzoyl at C8) .
- X-Ray Crystallography : Resolve the bicyclic core geometry and torsional angles of the thiophenyl-benzoyl moiety (e.g., dihedral angle < 30° for planar alignment) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., [M+H] at m/z 458.12) .
How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
Q. Advanced Research Focus
- Analog Synthesis : Replace the thiophenyl group with pyridyl or furanyl moieties to assess electronic effects on target binding .
- In Vitro Assays : Use enzyme inhibition assays (e.g., IC determination) against kinases or GPCRs, paired with molecular docking (e.g., AutoDock Vina) to correlate activity with substituent orientation .
- Data Analysis : Apply multivariate regression to identify critical physicochemical descriptors (e.g., logP, polar surface area) influencing potency .
How to resolve contradictions in reported biological activity data across studies?
Q. Advanced Research Focus
- Orthogonal Assays : Cross-validate results using fluorescence polarization (binding affinity) and functional cellular assays (e.g., cAMP modulation for GPCR targets) .
- Purity Verification : Reanalyze compound batches via HPLC to rule out impurities (e.g., >98% purity threshold) .
- Structural Confirmation : Compare crystallographic data with disputed studies to identify stereochemical discrepancies (e.g., axial vs. equatorial sulfonyl groups) .
What in vivo models are suitable for pharmacokinetic (PK) studies?
Q. Advanced Research Focus
- Rodent Models : Administer the compound intravenously (1 mg/kg) and orally (5 mg/kg) to assess bioavailability. Use LC-MS/MS for plasma concentration analysis .
- Metabolic Stability : Incubate with liver microsomes to identify major metabolites (e.g., CYP450-mediated oxidation of the thiophene ring) .
- Toxicity Screening : Monitor organ histopathology and serum biomarkers (e.g., ALT/AST) in 28-day repeat-dose studies .
What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Q. Basic Research Focus
- Catalyst Optimization : Transition from homogeneous (e.g., Pd(PPh)) to heterogeneous catalysts (e.g., Pd/C) for easier recovery .
- Solvent Recycling : Implement a closed-loop system for DMSO to reduce waste .
- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progress and automate quenching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
